AcLysValCit-PABC-DMAE-SW-163D is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates the natural bis-intercalator SW-163D through a linker composed of N-acetyl-lysine-valine-citrulline-p-aminobenzyl alcohol-N,N-dimethylethylenediamine. The primary purpose of this conjugate is to enhance the delivery of therapeutic agents directly to cancer cells, thereby improving efficacy while reducing systemic toxicity. The molecular weight of AcLysValCit-PABC-DMAE-SW-163D is approximately 1817.07 g/mol, and its chemical formula is .
AcLysValCit-PABC-DMAE-SW-163D is derived from the cyclodepsipeptide antibiotic SW-163D, which is sourced from Streptomyces species. This compound belongs to the class of ADCs, which are targeted cancer therapies that combine an antibody with a cytotoxic drug via a linker. The classification of this compound as a drug-linker conjugate positions it within the broader category of bioconjugates utilized in cancer treatment .
The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves several key steps:
The synthetic strategy emphasizes achieving a homogeneous product with controlled drug-to-antibody ratios (DAR), which is crucial for optimizing pharmacokinetics and therapeutic efficacy. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and analyze the final product for quality assurance .
The molecular structure of AcLysValCit-PABC-DMAE-SW-163D features a complex arrangement that includes:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of expected functional groups and molecular weight .
AcLysValCit-PABC-DMAE-SW-163D participates in various chemical reactions, primarily focusing on:
Understanding these reactions is critical for optimizing ADC performance, as they influence both the stability of the conjugate in circulation and its release profile within tumors.
The mechanism of action for AcLysValCit-PABC-DMAE-SW-163D involves:
Studies indicate that ADCs utilizing this mechanism can significantly enhance localized drug delivery while minimizing systemic exposure to toxic agents .
AcLysValCit-PABC-DMAE-SW-163D appears as a solid powder under standard conditions. It requires storage at -20°C for long-term stability.
Key chemical properties include:
AcLysValCit-PABC-DMAE-SW-163D has significant applications in scientific research and clinical settings:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1